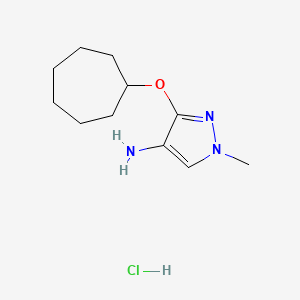
1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound is known for its high affinity for cannabinoid receptors, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core is then functionalized with a carboxamide group and a fluoropentyl chain. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: The fluoropentyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may require the use of halogenating agents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of synthetic cannabinoids.
Biology: Investigated for its interaction with cannabinoid receptors in cell culture studies.
Medicine: Explored for potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids for pharmaceutical research.
Wirkmechanismus
The compound exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, in the central nervous system and peripheral tissues. This binding activates various signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses. The exact molecular targets and pathways involved are still under investigation, but it is known to influence the endocannabinoid system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
- 1-(4-fluorobutyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
- 1-(3-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
Uniqueness
1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide is unique due to its specific fluoropentyl chain, which influences its binding affinity and selectivity for cannabinoid receptors. This structural feature distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.
Eigenschaften
CAS-Nummer |
2365471-79-8 |
|---|---|
Molekularformel |
C24H23FN2O |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
1-(3-fluoropentyl)-N-naphthalen-1-ylindole-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O/c1-2-18(25)14-15-27-16-21(20-11-5-6-13-23(20)27)24(28)26-22-12-7-9-17-8-3-4-10-19(17)22/h3-13,16,18H,2,14-15H2,1H3,(H,26,28) |
InChI-Schlüssel |
SVAFPMQCQHIESM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)
![(E)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12350559.png)

![3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one](/img/structure/B12350578.png)
![Potassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B12350589.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)


![[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12350615.png)


![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12350631.png)

